N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide
Brand Name: Vulcanchem
CAS No.: 834-65-1
VCID: VC19763139
InChI: InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3
SMILES:
Molecular Formula: C9H11ClN2O3S
Molecular Weight: 262.71 g/mol

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide

CAS No.: 834-65-1

Cat. No.: VC19763139

Molecular Formula: C9H11ClN2O3S

Molecular Weight: 262.71 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide - 834-65-1

CAS No. 834-65-1
Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
IUPAC Name N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide
Standard InChI InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3
Standard InChI Key MXKIEKHOTITTDH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The IUPAC name for this compound is N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide, reflecting its structural components: a p-toluenesulfonamide core (4-methylbenzenesulfonamide), a nitroso group attached to the sulfonamide nitrogen, and a 2-chloroethyl substituent. The canonical SMILES representation (CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O) and InChIKey (MXKIEKHOTITTDH-UHFFFAOYSA-N) further delineate its atomic connectivity and stereochemical features.

Structural Comparison with Related Compounds

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is often compared to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (CAS No. 42137-88-2), a related compound lacking the nitroso group but featuring two chloroethyl chains .

PropertyN-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamideN,N-Bis(2-chloroethyl)-p-toluenesulfonamide
CAS No.834-65-142137-88-2
Molecular FormulaC₉H₁₁ClN₂O₃SC₁₁H₁₄Cl₂N₂O₂S
Molecular Weight (g/mol)262.71296.21
Key Functional GroupsNitroso, chloroethylBis-chloroethyl

The nitroso group in the former compound introduces enhanced electrophilicity, facilitating interactions with biological macromolecules such as DNA .

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is typically synthesized through the nitrosation of N-(2-chloroethyl)-p-toluenesulfonamide using nitrous acid (HNO₂) or its equivalents. This reaction proceeds via the electrophilic substitution of the amine hydrogen, yielding the nitroso derivative.

Biological Activities and Toxicological Profile

Prophage Induction and Mutagenicity

N-Nitroso compounds are widely studied for their ability to induce prophage in lysogenic bacteria, a proxy for genotoxicity. In a seminal study testing 29 N-nitroso derivatives, N-methyl-N-nitroso-p-toluenesulfonamide (structurally analogous to the query compound) showed no prophage induction in Escherichia coli W1709 (λ) at concentrations up to 2 mg/mL . This inactivity contrasts with potent inducers like N-methyl-N-nitrosourea (minimal inducing concentration: 0.5–25 µg/mL) . The absence of activity in the methyl variant suggests that the chloroethyl substituent in the query compound may similarly limit its electrophilic reactivity or cellular uptake.

Applications in Research

Chemical Intermediate

This compound serves as a precursor in organic synthesis, particularly for generating chloroethylating agents. Its dual functional groups (nitroso and chloroethyl) enable participation in nucleophilic substitution and cyclization reactions.

Comparative Studies

Researchers utilize structural analogs like N,N-Bis(2-chloroethyl)-p-toluenesulfonamide to investigate the role of the nitroso group in biological activity. For instance, the bis-chloroethyl derivative exhibits no nitroso group but demonstrates higher molecular weight and altered solubility .

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